molecular formula C10H5BrO3 B1268481 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde CAS No. 52817-12-6

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B1268481
CAS RN: 52817-12-6
M. Wt: 253.05 g/mol
InChI Key: PCEZXSJBHMOQFT-UHFFFAOYSA-N
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Description

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a compound of interest in various fields of chemistry due to its structural features and potential applications in synthesis and material science. Its unique molecular framework makes it a candidate for studies involving structural, energetic, and electronic properties.

Synthesis Analysis

The synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its derivatives involves reactions under specific conditions that facilitate the formation of this compound. For example, reactions with amidine-type compounds and hydrazine derivatives under alkaline conditions have been described to yield condensation products, showcasing the compound's reactivity and versatility in synthesis pathways (Petersen & Heitzer, 1976).

Molecular Structure Analysis

First principles Density Functional Theory (DFT) investigations provide insights into the structural, energetic, and electronic properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. These studies reveal optimized molecular geometries, HOMO-LUMO gaps, and Molecular Electrostatic Potential (MEP), offering a deep understanding of the compound's molecular structure (Toh et al., 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. For instance, its transformations in the presence of pentacarbonyliron and HMPA have been studied, proposing mechanisms based on spectral methods and X-ray analysis (Ambartsumyan et al., 2012).

Physical Properties Analysis

Although specific studies directly detailing the physical properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde are scarce, insights can be inferred from synthesis and molecular structure analyses. These include solubility, melting points, and other physical characteristics relevant to its handling and use in chemical reactions.

Chemical Properties Analysis

The chemical properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, such as its electrophilic and nucleophilic reaction capabilities, acidity or basicity of functional groups, and stability under various conditions, can be deduced from its synthesis and molecular structure analyses. DFT studies offer valuable information on its electronic properties, including charge distribution and potential reactivity sites (Toh et al., 2016).

Scientific Research Applications

Electronic and Structural Properties

  • Density Functional Theory (DFT) Investigation: A study conducted by Toh et al. (2016) using Density Functional Theory (DFT) examined the structural, energetic, and electronic properties of 6–Bromo–4–Oxo–4H–Chromene–3–Carbaldehyde. This research is significant for understanding the molecular structure and electronic behavior of the compound, which is crucial for various scientific applications, such as materials science and molecular engineering (Toh et al., 2016).

Synthesis and Chemical Properties

  • Efficient One-Pot Synthesis: Zheng et al. (2017) developed an efficient one-pot synthesis method for functionalized chromeno[4,3-b]pyridine derivatives using 4-oxo-4H-chromene-3-carbaldehydes. This catalyst-free synthesis in an eco-friendly medium demonstrates the compound's versatility in synthesizing complex molecules, which can be crucial for pharmaceuticals and organic chemistry (Zheng et al., 2017).

Antibacterial Applications

  • Antibacterial and Antifungal Activity: Toan et al. (2020) explored the antibacterial and antifungal activities of substituted 4-Formyl-2H-chromen-2-ones and their thiosemicarbazone derivatives. This research highlights the potential of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde derivatives in developing new antibacterial and antifungal agents (Toan et al., 2020).
  • Synthesis of Antibacterial Compounds: Behrami and Dobroshi (2019) reported on the synthesis of compounds derived from 4-hydroxy-chromen-2-one, including 4-(6-Nitro-benzothiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, and their high antibacterial activity. This study contributes to the understanding of how modifications of the chromene structure can lead to potent antibacterial agents (Behrami & Dobroshi, 2019).

Optoelectronic Applications

  • Photochemical Synthesis and Optical Properties: Ulyankin et al. (2021) investigated the photochemical synthesis of 4H-thieno[3,2-c]chromene derivatives and their optical properties. The study demonstrates the utility of chromene derivatives in optoelectronic applications, such as covert marking pigments and photodiodes (Ulyankin et al., 2021).

properties

IUPAC Name

6-bromo-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEZXSJBHMOQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346713
Record name 6-Bromo-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

CAS RN

52817-12-6
Record name 6-Bromo-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-formylchromone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A warm (40° C.) solution of 29.8 g. (0.1 mole) of sodium dichromate dihydrate in 80 ml of glacial acetic acid is added over a 5-minute period to a stirred, warm (60° C.) solution of 25.5 g. (0.1 mole) of 6-bromo-3-(hydroxymethyl)chromone in 300 ml of glacial acetic acid. The temperature rises to 72° C. After one-half hour, water (1400 ml) is added and the mixture is heated at 80° C. for a few minutes. The mixture is cooled and filtered to give 13.6 g. (54%) of good quality aldehyde. Recrystallization from ethyl acetate gives pure 6-bromo-3-formylchromone having mp 186°-188° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
1400 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
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6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 3
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 4
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 5
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Reactant of Route 6
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

Citations

For This Compound
25
Citations
Y Ishikawa - Acta Crystallographica Section E: Structure Reports …, 2014 - scripts.iucr.org
In the title compound, C10H5BrO3, a brominated 3-formylchromone derivative, the non-H atoms are essentially coplanar (rms deviation = 0.0420 Å), with the largest deviation from its …
Number of citations: 7 scripts.iucr.org
Y Ishikawa - Acta Crystallographica Section E: Structure Reports …, 2014 - scripts.iucr.org
… 3-formylchromone derivative 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (Ishikawa, 2014b… atom at 6-position is found in 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (Fig.3, middle). …
Number of citations: 5 scripts.iucr.org
Y Ishikawa - Acta Crystallographica Section E: Crystallographic …, 2015 - scripts.iucr.org
… (Ishikawa, 2014a), 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (Ishikawa, 2014b) and 6-… atom and the bromine atom in 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (Fig. 1b) are …
Number of citations: 2 scripts.iucr.org
PL Toh, R Rasmidi, M Meepripruk, LS Ang… - Applied Mechanics …, 2016 - Trans Tech Publ
… In this investigation, a single molecule cluster of 6–Bromo–4–Oxo–4H–Chromene–3–Carbaldehyde, C10H5BrO3 was used as local host environment. The atom numbering of title …
Number of citations: 2 www.scientific.net
Y Ishikawa - Acta Crystallographica Section E: Crystallographic …, 2015 - scripts.iucr.org
… 3-formylchromones 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (Ishikawa, 2014a) and 7-… the bromine atom at 6-position in 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (Fig. 1a). On …
Number of citations: 10 scripts.iucr.org
Y Ishikawa - Acta Crystallographica Section E: Structure Reports …, 2014 - scripts.iucr.org
… 3-formylchromone derivatives 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (Ishikawa, … observed in the crystal structure of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (Fig. 2 (top…
Number of citations: 3 scripts.iucr.org
Y Ishikawa - Acta Crystallographica Section E: Structure Reports …, 2014 - scripts.iucr.org
… -3-carbaldehyde and 6-bromo-4-oxo-4H-chromene-3-carbaldehyde. On the other hand, halogen bonding is observed for 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (Fig.·3C) and …
Number of citations: 11 scripts.iucr.org
PL Toh, M Meepripruk, LS Ang, S Shukri… - Applied Mechanics …, 2017 - Trans Tech Publ
The molecular structures and electronic properties of 7,8-Dichloro-4-Oxo-4H-Chromene-3-Carbaldehyde, C 10 H 4 Cl 2 O 3 have been studied using Density Functional Theory (DFT) …
Number of citations: 6 www.scientific.net
RV Shutov, EV Kuklina, BA Ivin - Russian Journal of General …, 2009 - researchgate.net
… With a view to rationalize the observed behavior of 6-bromo-4-oxo-4H-chromene-3carbaldehyde (II) in reactions with 2-aryl-4-hydroxy6H-1,3-thiazin-6-ones Ia and Ib we performed PM3 …
Number of citations: 3 www.researchgate.net
AT Gordon - 2018 - univendspace.univen.ac.za
Chromones are well known naturally occurring heterocyclic compounds with oxygen as a heteroatom. Chromones are also one of the major classes of naturally occurring compounds, …
Number of citations: 0 univendspace.univen.ac.za

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